Cas no 154057-13-3 (4-Methyl-2-nitro-1-(trifluoromethyl)benzene)

4-Methyl-2-nitro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a nitro group and a trifluoromethyl substituent on a methylated benzene ring. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methyl) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it useful in drug discovery. This compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to light or heat. Its purity and stability are critical for consistent performance in synthetic applications.
4-Methyl-2-nitro-1-(trifluoromethyl)benzene structure
154057-13-3 structure
Product Name:4-Methyl-2-nitro-1-(trifluoromethyl)benzene
CAS No:154057-13-3
MF:C8H6F3NO2
MW:205.133952617645
MDL:MFCD16140172
CID:838812
PubChem ID:19783156
Update Time:2025-10-05

4-Methyl-2-nitro-1-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
    • 4-Methyl-2-nitrobenzotrifluoride
    • 3-Nitro-4-trifluoromethyltoluene
    • Benzene, 4-Methyl-2-nitro-1-(trifluoroMethyl)-
    • 3-nitro-4-trifluoromethyltlouene
    • KSC528A9J
    • 2-Nitro-4-methylbenzotrifluoride
    • OKKXWBAMGISRSR-UHFFFAOYSA-N
    • 2-Nitro-4-methyl-benzotrifluoride
    • CL8834
    • AB0022481
    • AM20050392
    • W3355
    • ST24032816
    • MFCD16140172
    • AKOS005258090
    • 154057-13-3
    • SY110707
    • SCHEMBL8002173
    • DTXSID50599878
    • DB-358395
    • EN300-267276
    • 5-methyl-2-(trifluoromethyl)nitrobenzene, 4-methyl-2-nitro-1-(trifluoromethyl)benzene
    • CS-0112320
    • DS-1178
    • 3-Nitro-4-(trifluoromethyl)toluene
    • MDL: MFCD16140172
    • Inchi: 1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3
    • InChI Key: OKKXWBAMGISRSR-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C)=CC=1[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 205.03500
  • Monoisotopic Mass: 205.03506292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8
  • XLogP3: 3

Experimental Properties

  • PSA: 45.82000
  • LogP: 3.44520

4-Methyl-2-nitro-1-(trifluoromethyl)benzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Methyl-2-nitro-1-(trifluoromethyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M181722-1g
4-Methyl-2-nitro-1-(trifluoromethyl)benzene
154057-13-3 95%
1g
¥464.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M181722-250mg
4-Methyl-2-nitro-1-(trifluoromethyl)benzene
154057-13-3 95%
250mg
¥432.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M181722-5g
4-Methyl-2-nitro-1-(trifluoromethyl)benzene
154057-13-3 95%
5g
¥1856.90 2023-09-01
Fluorochem
078950-1g
4-Methyl-2-nitro-1-(trifluoromethyl)benzene
154057-13-3 95%
1g
£53.00 2022-03-01
Fluorochem
078950-5g
4-Methyl-2-nitro-1-(trifluoromethyl)benzene
154057-13-3 95%
5g
£167.00 2022-03-01
Fluorochem
078950-10g
4-Methyl-2-nitro-1-(trifluoromethyl)benzene
154057-13-3 95%
10g
£284.00 2022-03-01
Fluorochem
078950-25g
4-Methyl-2-nitro-1-(trifluoromethyl)benzene
154057-13-3 95%
25g
£568.00 2022-03-01
Chemenu
CM156463-5g
4-Methyl-2-nitrobenzotrifluoride
154057-13-3 95+%
5g
$241 2021-06-17
TRC
M338973-100mg
4-Methyl-2-nitro-1-(trifluoromethyl)benzene
154057-13-3
100mg
$64.00 2023-05-17
TRC
M338973-250mg
4-Methyl-2-nitro-1-(trifluoromethyl)benzene
154057-13-3
250mg
$98.00 2023-05-17

4-Methyl-2-nitro-1-(trifluoromethyl)benzene Production Method

4-Methyl-2-nitro-1-(trifluoromethyl)benzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:154057-13-3)4-Methyl-2-nitro-1-(trifluoromethyl)benzene
Order Number:A883759
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:10
Price ($):255.0/636.0
Email:sales@amadischem.com

Additional information on 4-Methyl-2-nitro-1-(trifluoromethyl)benzene

4-Methyl-2-nitro-1-(trifluoromethyl)benzene: A Comprehensive Overview

4-Methyl-2-nitro-1-(trifluoromethyl)benzene (CAS No: 154057-13-3) is a highly specialized aromatic compound with a unique structure that combines a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The benzene ring serves as the core structure, while the substituents—methyl, nitro, and trifluoromethyl—contribute distinct chemical properties that make this compound versatile and valuable in modern chemical research.

The methyl group (-CH₃) attached to the benzene ring at the 4-position introduces electron-donating effects, which can influence the reactivity of the molecule in various chemical reactions. On the other hand, the nitro group (-NO₂) at the 2-position is an electron-withdrawing group, which enhances the electrophilic substitution reactions on the aromatic ring. The trifluoromethyl group (-CF₃) at the 1-position adds a unique dimension to the molecule by introducing strong electron-withdrawing effects due to its high electronegativity. This combination of substituents creates a highly reactive and versatile aromatic system that is of great interest to chemists and material scientists.

Recent studies have highlighted the potential of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene in drug discovery. The compound's ability to act as a precursor for synthesizing bioactive molecules has been explored in various research laboratories. For instance, researchers have utilized this compound as a building block for developing novel anti-cancer agents due to its ability to target specific cellular pathways. The trifluoromethyl group, in particular, has been shown to enhance pharmacokinetic properties such as bioavailability and metabolic stability, making it an attractive candidate for drug development.

In addition to its pharmaceutical applications, 4-Methyl-2-nitro-1-(trifluoromethyl)benzene has also found use in agrochemicals. Its ability to act as an herbicide or insecticide precursor has been investigated in several studies. The nitro group plays a crucial role in imparting pesticidal activity, while the trifluoromethyl group enhances the compound's stability under environmental conditions. These properties make it a promising candidate for developing eco-friendly agricultural chemicals that can address the challenges of sustainable farming.

The synthesis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have enabled chemists to develop more efficient synthesis routes for this compound. For example, researchers have employed transition metal catalysts such as palladium(0) complexes to facilitate cross-coupling reactions that are critical in constructing the substituted benzene ring.

Moreover, the electronic properties of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene make it an interesting candidate for applications in organic electronics. The combination of electron-donating and electron-withdrawing groups on the benzene ring creates a molecule with tailored electronic characteristics that can be exploited in designing new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Preliminary studies have shown that this compound exhibits favorable charge transport properties, which are essential for high-performance electronic devices.

In terms of environmental impact, researchers have also investigated the degradation pathways of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene under various conditions. Understanding its environmental fate is crucial for assessing its safety and sustainability in industrial applications. Studies have revealed that the compound undergoes rapid degradation under UV light or microbial action, which reduces its persistence in natural ecosystems.

Overall, 4-Methyl-2-nitro-1-(trifluoromethyl)benzene (CAS No: 154057-13-3) is a multifaceted compound with significant potential across diverse fields due to its unique chemical structure and reactivity. Ongoing research continues to uncover new applications and improve synthetic methodologies for this valuable aromatic compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:154057-13-3)4-Methyl-2-nitro-1-(trifluoromethyl)benzene
A883759
Purity:99%/99%
Quantity:10g/25g
Price ($):255.0/636.0
Email